molecular formula C9H20N2O B15253862 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol

3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol

Cat. No.: B15253862
M. Wt: 172.27 g/mol
InChI Key: GSKCRWKZCSWOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-amino-2-methylbutan-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-3-8(2,6-10)9(12)4-5-11-7-9/h11-12H,3-7,10H2,1-2H3

InChI Key

GSKCRWKZCSWOGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCNC1)O

Origin of Product

United States

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